![molecular formula C20H17N3O4S2 B2692529 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide CAS No. 878682-88-3](/img/structure/B2692529.png)
2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O4S2 and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Conformation
Research on similar compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals significant information about their molecular structure and conformation. These compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. Such a conformation influences their interactions with biological targets, suggesting potential applications in drug design and molecular docking studies to explore binding affinities with various receptors or enzymes (Subasri et al., 2016).
Antinociceptive and Anti-inflammatory Properties
The synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties are of significant interest. This research implies that structurally related compounds may be explored for their potential therapeutic applications in treating pain and inflammation. Such compounds have shown significant activities in preliminary pharmacological screenings, indicating a promising avenue for further medicinal chemistry efforts (Selvam et al., 2012).
Anticancer Activity
There's a notable interest in the synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities. These compounds have demonstrated potent anticancer activity against several human cancer cell lines. Such findings underscore the potential of related compounds in the development of new anticancer agents. The structural features and functional groups present in these molecules can be pivotal in determining their mechanism of action and efficacy against various types of cancer (Hafez & El-Gazzar, 2017).
Fluorescence and Binding Studies
The exploration of fluorescent properties and binding studies with biomolecules, such as bovine serum albumin (BSA), represents another significant application area. Such studies are crucial for understanding the pharmacokinetics and biodistribution of potential therapeutic agents. Compounds with similar structures can serve as fluorescent probes or be part of bioconjugates to study drug delivery mechanisms, interaction with proteins, and cellular uptake (Meng et al., 2012).
Propriétés
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-12-9-14-18(29-12)22-20(23(19(14)26)10-13-5-4-8-27-13)28-11-17(25)21-15-6-2-3-7-16(15)24/h2-9,24H,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHSOMYLDFPWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-ethyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692446.png)

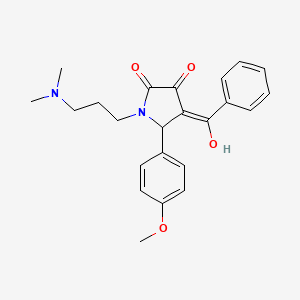
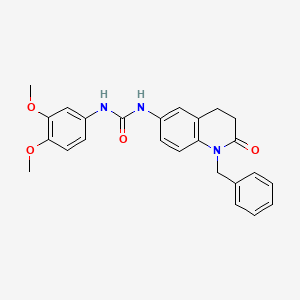

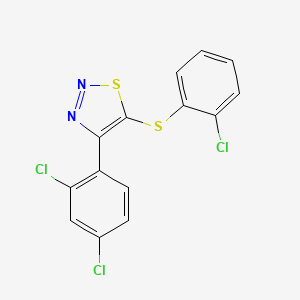
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
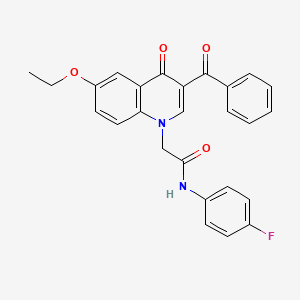
![N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2692461.png)
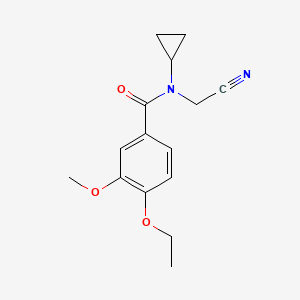
![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)


![N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692469.png)